2-(4-Bromo-5-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Suzuki–Miyaura coupling protodeboronation stability

2-(4-Bromo-5-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol‑protected arylboronic ester (CAS # not standardized across vendors; commonly referenced via ChemSpider ID 128938342) with the molecular formula C₁₂H₁₄BBrClFO₂ and an average mass of 335.406 g·mol⁻¹. The structure features a trisubstituted phenyl ring bearing bromine, chlorine, and fluorine substituents, making it a bifunctional electrophile for sequential cross‑coupling strategies, while the pinacol ester confers improved shelf stability and handling compared to the free boronic acid.

Molecular Formula C12H14BBrClFO2
Molecular Weight 335.41 g/mol
Cat. No. B12521949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-5-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular FormulaC12H14BBrClFO2
Molecular Weight335.41 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Br)Cl
InChIInChI=1S/C12H14BBrClFO2/c1-11(2)12(3,4)18-13(17-11)7-5-9(15)8(14)6-10(7)16/h5-6H,1-4H3
InChIKeyMUUZOCCETISMQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-5-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Core Identity & Procurement-Ready Physicochemical Profile


2-(4-Bromo-5-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol‑protected arylboronic ester (CAS # not standardized across vendors; commonly referenced via ChemSpider ID 128938342) with the molecular formula C₁₂H₁₄BBrClFO₂ and an average mass of 335.406 g·mol⁻¹ . The structure features a trisubstituted phenyl ring bearing bromine, chlorine, and fluorine substituents, making it a bifunctional electrophile for sequential cross‑coupling strategies, while the pinacol ester confers improved shelf stability and handling compared to the free boronic acid [1].

Why 2-(4-Bromo-5-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Cannot Be Replaced by a Structural Isomer or a Free Boronic Acid


The precise arrangement of halogens on the phenyl ring directly dictates the regiochemical outcome of any subsequent coupling reaction . Isomers such as 2-(5‑bromo‑4‑chloro‑2‑fluorophenyl)‑ or 3‑bromo‑6‑chloro‑2‑fluorophenyl‑pinacol esters yield different biaryl architectures, so swapping isomers changes the IP position of the final molecule. Furthermore, replacing the pinacol ester with the corresponding free boronic acid ((4‑bromo‑5‑chloro‑2‑fluorophenyl)boronic acid, CAS 2795134‑22‑2) introduces a well‑documented protodeboronation liability, especially under the basic aqueous conditions required for Suzuki–Miyaura coupling [1].

Head‑to‑Head & Class‑Level Evidence: Quantified Differentiation for 2-(4-Bromo-5-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane


Pinacol Ester vs. Free Boronic Acid: At Least 10‑Fold Improvement in Hydrolytic Stability Under Basic Conditions

The pinacol ester form of the target compound is substantially more resistant to base‑catalyzed protodeboronation than the free boronic acid. Lloyd‑Jones and co‑workers demonstrated that pinacol boronic esters as a class display a unique stability at high pH compared to other commonly employed esters [1]. Quantitative half‑life measurements for related aryl‑Bpin esters show t₁/₂ > 24 h at pH 7 and 70 °C, versus t₁/₂ < 2 h for the corresponding boronic acids under the same conditions . Given that the target compound bears an ortho‑fluorine (a structural feature known to accelerate protodeboronation [2]), the pinacol‑ester protection provides an even more critical advantage over the free acid, ensuring higher effective concentration of the coupling‑competent species during prolonged Suzuki reactions.

Suzuki–Miyaura coupling protodeboronation stability

Dual Halogen Electrophilicity: Chemoselectivity Window Br > Cl Enables Iterative Coupling Without Protecting‑Group Manipulation

The target compound uniquely offers two electrophilic carbon sites with well‑differentiated reactivity: the C–Br bond (approx. 10× more reactive in oxidative addition than C–Cl) and the C–Cl bond, which remains intact under conditions that selectively activate the bromide [1]. This intrinsic chemoselectivity window (Br > Cl) allows sequential Suzuki couplings without the need for additional protecting‑group strategies. In contrast, the regioisomer 2‑(5‑bromo‑4‑chloro‑2‑fluorophenyl)‑Bpin (CAS 2377606‑53‑4) presents the bromide para to the fluorine rather than meta, altering the electronic bias and the order of reactivity at each halogenated position, which can lead to different regiochemical outcomes in cross‑coupling . No single‑halogen analog (e.g., 4‑bromo‑2‑fluorophenyl‑Bpin or 5‑chloro‑2‑fluorophenyl‑Bpin) can provide the same bifunctional iterative coupling capability.

chemoselectivity iterative coupling halogen reactivity

Proven Commercial Availability at 95 % + Purity with Full Analytical Traceability

The target compound is commercially supplied at a minimum purity of 95 % (HPLC), with Certificate of Analysis (CoA) and Safety Data Sheet (SDS) available upon request from multiple suppliers . By contrast, the corresponding free boronic acid ((4‑bromo‑5‑chloro‑2‑fluorophenyl)boronic acid, CAS 2795134‑22‑2) is often offered at 95 % purity as well but requires more stringent storage (cool, dry conditions) and exhibits batch‑to‑batch variability in protodeboronation by‑products . The pinacol ester can be stored long‑term at room temperature in a sealed container , simplifying inventory management for procurement teams.

quality assurance purity procurement

Procurement‑Driven Application Scenarios for 2-(4-Bromo-5-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane


Iterative Suzuki Coupling for Medicinal Chemistry Library Synthesis

The Br > Cl chemoselectivity window (approx. 10‑fold rate difference) allows medicinal chemists to perform a first Suzuki coupling at the bromide position, leaving the chloride intact for a subsequent diversification step with a different boronic acid partner [1]. This iterative approach eliminates the need for orthogonal protecting groups and is directly supported by the pinacol ester’s enhanced hydrolytic stability, which maintains a high effective concentration of the active coupling species throughout both steps [2].

Radiolabeling Precursor for PET Tracer Development

Aryl‑Bpin esters are established substrates for copper‑mediated radiofluorination, enabling the installation of ¹⁸F at the ipso position of the boron group [1]. The target compound’s ortho‑fluorine may assist in directing radiochemical yields, while the pinacol ester provides the necessary shelf‑stability for shipping and handling in PET radiochemistry laboratories that require pre‑manufactured precursor kits [2].

Agrochemical Intermediate Requiring Halogen‑Retention During Coupling

Many modern fungicides and herbicides rely on trihalogenated biaryl scaffolds where the chlorine atom must survive the coupling step to retain biological activity [1]. The pinacol ester form of this compound couples efficiently under standard Suzuki conditions while leaving the chlorine substituent untouched, providing a reliable route to agrochemical intermediates that demand high halogen retention [2].

Room‑Temperature Stable Reagent for Automated Parallel Synthesis Platforms

Unlike the free boronic acid that degrades through protodeboronation upon prolonged standing at ambient temperature, the pinacol ester can be stored on the deck of an automated synthesizer for extended periods without significant decomposition [1]. This operational advantage simplifies procurement for core facilities running high‑throughput parallel synthesis, reducing the frequency of re‑stocking and the risk of failed reactions due to degraded building blocks [2].

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